Ro 25-6981 maleate
Overview
Description
Molecular Structure Analysis
Ro 25-6981 maleate has a complex molecular structure. Its chemical name is (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate . The exact mass and molecular weight are not specified in the available resources.Physical And Chemical Properties Analysis
Ro 25-6981 maleate is a solid compound with a molecular weight of 455.5 Da . It is soluble in water with gentle warming and in DMSO .Scientific Research Applications
Anticonvulsant Action in Early Postnatal Development : Ro 25-6981, as a selective antagonist of NR2B/NMDARs, exhibits age- and activation-dependent anticonvulsant action in the early postnatal development of rats. It affects the amplitude of single responses evoked by higher stimulation intensities in young rats and modifies cortical afterdischarges (ADs), indicating potential as an antiepileptic agent in immature brains (Szczurowska & Mareš, 2015).
Interactions with NR2B (ε2) Subunit : Ro 25-6981 inhibits binding of specific markers to receptors containing the NR2B subunit, with no significant change in efficacy upon increasing the concentration of spermidine. This suggests that Ro 25-6981 shares structural determinants with other modulators in the NR2B subunit (Lynch et al., 2001).
Oral Efficacy in Antidepressant Activity : Ro 25-6981 exhibits both rapid and sustained antidepressant activity. Its stability in gastrointestinal environments, oral permeability, and metabolism in human liver microsomes suggest it can be a potential therapeutic option for treating depression (Yellepeddi et al., 2018).
In Vitro Selectivity and Efficacy : The compound shows selective and activity-dependent blocking of NMDA receptors containing the NR2B subunit in vitro, protecting cultured cortical neurons against glutamate toxicity and oxygen-glucose deprivation, while not affecting kainate toxicity. This indicates a high selectivity of Ro 25-6981 for NR2B-containing NMDA receptors (Fischer et al., 1997).
Analgesic Effects on Neuropathic Pain : Intrathecal administration of Ro 25-6981 produces significant analgesic effects on rats with neuropathic pain without affecting locomotor functions, suggesting its potential use in managing neuropathic pain by antagonizing spinal NR2B subunits of NMDA receptors (Xiao, 2008).
Effects on Neurogenesis and Learning Abilities : Ro 25-6981 affects the formation of spatial skills in adult rats, with varying impacts depending on the time of administration and the animal’s learning ability. This highlights its potential influence on neurogenesis and cognitive processes (Solovyeva et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJZEHCQSUBZDY-SEELMCCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 25-6981 maleate | |
CAS RN |
1312991-76-6 | |
Record name | 1312991-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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